Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a chlorine atom at the 3-position and an ester functional group at the 3-position of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid and methanol.
Reduction: 3-(3-chloropyridin-2-yl)-3-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agricultural Chemistry: It is explored for its potential use in the synthesis of agrochemicals, including insecticides and herbicides.
Mechanism of Action
The mechanism of action of Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate
- 3-(3-chloropyridin-2-yl)-3-oxopropanoic acid
- Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Uniqueness
Methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of an ester functional group
Properties
Molecular Formula |
C9H8ClNO3 |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 3-(3-chloropyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-8(13)5-7(12)9-6(10)3-2-4-11-9/h2-4H,5H2,1H3 |
InChI Key |
XKOKDPPUENPRAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=CC=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.